molecular formula C6H2Cl2FNO4S B2578803 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride CAS No. 1394083-83-0

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B2578803
CAS RN: 1394083-83-0
M. Wt: 274.04
InChI Key: CAYHXIQWBSUACG-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is a chemical compound . It is a derivative of benzene, which is a type of aromatic compound .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . The key step for each is attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Organic Synthesis and Benzylic Position Reactions

Mechanism of Action

The mechanism of action for such compounds typically involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is not available, similar compounds are considered hazardous . They may cause harm if ingested, inhaled, or come into contact with skin .

properties

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHXIQWBSUACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Synthesis routes and methods

Procedure details

In a similar fashion using route 3a general procedure 10, SOCl2 (2.8 ml, 28.8 mmol) in water (15 ml), CuCl (26 mg, 0.26 mmol), 5-chloro-4-fluoro-2-nitroaniline (1 g, 5.2 mmol), NaNO2 (522 mg, 7.5 mmol) and conc. HCl (10 ml) gave the title compound (1.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
522 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
26 mg
Type
catalyst
Reaction Step Seven

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